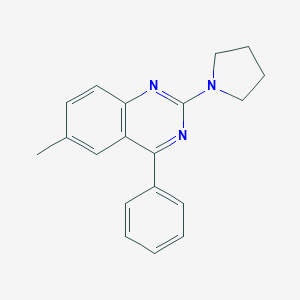

6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline

Description

6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are bicyclic aromatic systems comprising a benzene ring fused to a pyrimidine ring. This derivative is substituted with:

- A methyl group at position 6,

- A phenyl group at position 4,

- A pyrrolidin-1-yl group (a five-membered saturated amine ring) at position 2.

Properties

IUPAC Name |

6-methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3/c1-14-9-10-17-16(13-14)18(15-7-3-2-4-8-15)21-19(20-17)22-11-5-6-12-22/h2-4,7-10,13H,5-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIOJFNKMCGMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline typically involves the reaction of 6-methyl-4-phenylquinazoline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the quinazoline ring.

Reduction: Reduced forms of the quinazoline ring.

Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to various receptors and enzymes, influencing biological pathways. This interaction can lead to the modulation of cellular processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The closest structural analog in the provided evidence is 6-Methyl-4-phenyl-2-piperidin-1-ylquinazoline (), which substitutes the pyrrolidin-1-yl group with a piperidin-1-yl group (a six-membered saturated amine ring). Below is a detailed comparison:

*Estimated based on structural differences from the piperidin-1-yl analog.

Implications of Substituent Differences

The pyrrolidin-1-yl group’s smaller size may reduce steric hindrance, improving binding affinity to flat enzymatic pockets (e.g., kinase ATP-binding sites) .

Synthetic Accessibility :

- Piperidine and pyrrolidine are both commercially available, but pyrrolidine’s shorter carbon chain may simplify synthetic steps in quinazoline functionalization.

Comparison with Other Heterocyclic Compounds ()

- 6-(4-Methylpiperazin-1-yl)-1H-indole : Features a methylpiperazine group, which is polar and often used to enhance solubility and bioavailability.

- 2-Amino-3-morpholin-4-ylpyrazine: Contains a morpholine ring, a common substituent to modulate electronic and steric properties.

These examples underscore the importance of amine-based substituents in optimizing drug-like properties, though their effects are context-dependent on the core scaffold.

Research Findings and Trends

- Piperidine vs. Pyrrolidine in Quinazolines :

Piperidine-substituted quinazolines are more prevalent in literature due to their balanced lipophilicity and synthetic feasibility. For example, the piperidin-1-yl analog in has a documented ChemSpider ID (1542650) and commercial availability (MFCD00548181), suggesting established research utility . - Biological Activity : Quinazolines with bulkier substituents (e.g., piperidin-1-yl) often exhibit stronger binding to targets like EGFR (epidermal growth factor receptor) but may suffer from off-target effects due to reduced selectivity.

Biological Activity

Overview

6-Methyl-4-phenyl-2-pyrrolidin-1-ylquinazoline is a quinazoline derivative characterized by its unique structure, which includes a pyrrolidine ring that enhances its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H19N3

- Molecular Weight : 289.37 g/mol

- IUPAC Name : this compound

- CAS Number : 332867-62-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the pyrrolidine ring allows for enhanced binding affinity, which can modulate cellular processes such as apoptosis and cell cycle progression.

Anticancer Activity

Research indicates that compounds related to quinazoline structures exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can induce cell cycle arrest and apoptosis in various cancer cell lines:

- Cell Lines Tested : HL-60 (leukemia), U937 (leukemia), K562 (leukemia).

- Mechanism : Induction of G2/M phase arrest and activation of apoptotic pathways.

In a study involving related compounds, the IC50 values for growth inhibition were reported around 103 nM for HL-60 cells, demonstrating potent anticancer activity .

Antimalarial Activity

The compound's potential as an antimalarial agent has also been explored. In vitro assays against Plasmodium falciparum showed promising results:

| Compound | IC50 (nM) | Selectivity Index (SI) |

|---|---|---|

| Compound 1 | 30 | >60 |

| Compound 2 | 50 | >40 |

These findings suggest that modifications to the quinazoline scaffold can significantly enhance antimalarial efficacy while maintaining low cytotoxicity towards mammalian cells .

Comparative Analysis with Similar Compounds

The unique structure of this compound sets it apart from other quinazoline derivatives. Below is a comparison with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Quinazoline | Basic quinazoline structure | Moderate anticancer |

| Pyrrolidine | Five-membered nitrogen ring | Enhances binding affinity |

| Phenylquinazoline | Contains phenyl group | Variable efficacy |

The incorporation of the pyrrolidine moiety is crucial for enhancing the binding affinity to biological targets, thereby increasing its potential therapeutic effects compared to other derivatives.

Case Studies and Research Findings

-

Anticancer Studies :

- A study demonstrated that derivatives similar to this compound could inhibit CDK1 activity, leading to significant cell cycle arrest in leukemia cells .

- Another investigation highlighted a related compound's ability to induce apoptosis through mitochondrial pathway activation, suggesting a mechanism involving caspase activation and mitochondrial membrane potential disruption .

- Antimalarial Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.